(3-Methoxy-4-nitro-phenyl)-phenyl-methanone
Description
(3-Methoxy-4-nitro-phenyl)-phenyl-methanone is an organic compound with the molecular formula C14H11NO4 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, which is further connected to another phenyl ring through a methanone group (-CO-)
Properties
IUPAC Name |
(3-methoxy-4-nitrophenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-13-9-11(7-8-12(13)15(17)18)14(16)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHMJXIUYDAEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10324401 | |
| Record name | (3-Methoxy-4-nitrophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7501-57-7 | |
| Record name | NSC406640 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Methoxy-4-nitrophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-4-nitro-phenyl)-phenyl-methanone typically involves electrophilic aromatic substitution reactions. One common method is the nitration of (3-Methoxy-phenyl)-phenyl-methanone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of (3-Methoxy-4-nitro-phenyl)-phenyl-methanone may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can participate in various substitution reactions, including halogenation, alkylation, and acylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Bromine (Br2) for halogenation, aluminum chloride (AlCl3) for Friedel-Crafts alkylation or acylation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, alkylated, or acylated products.
Scientific Research Applications
(3-Methoxy-4-nitro-phenyl)-phenyl-methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxy-4-nitro-phenyl)-phenyl-methanone involves its interaction with various molecular targets. The nitro group can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The methoxy group can influence the compound’s lipophilicity and its ability to interact with lipid membranes, affecting its distribution and activity within cells.
Comparison with Similar Compounds
(4-Methoxy-3-nitro-phenyl)-phenyl-methanone: Similar structure but with different positions of the methoxy and nitro groups.
(4-Nitrophenyl)-phenyl-methanone: Lacks the methoxy group, affecting its chemical reactivity and biological activity.
(3-Methoxy-4-nitrobenzyl) alcohol: Contains a hydroxyl group instead of a methanone group, leading to different chemical properties.
Uniqueness: (3-Methoxy-4-nitro-phenyl)-phenyl-methanone is unique due to the specific positioning of the methoxy and nitro groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Biological Activity
(3-Methoxy-4-nitro-phenyl)-phenyl-methanone, also known as 4-methoxy-3-nitrobenzophenone, is an organic compound with significant biological activity. This article reviews its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of (3-Methoxy-4-nitro-phenyl)-phenyl-methanone is C15H13N1O3. Its structure features a methoxy group and a nitro group on the phenyl ring, which contribute to its reactivity and biological properties.
Synthesis
The synthesis of (3-Methoxy-4-nitro-phenyl)-phenyl-methanone can be achieved through various methods, including:
- Nitration of Methoxybenzophenone : The compound can be synthesized by nitrating methoxybenzophenone using concentrated nitric acid and sulfuric acid.
- Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions can yield high purity and yield of the target compound.
Antimicrobial Activity
Studies have shown that (3-Methoxy-4-nitro-phenyl)-phenyl-methanone exhibits significant antimicrobial activity against a variety of pathogens. For instance:
- In vitro Studies : The compound demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Antiviral Activity
Recent research has indicated that this compound may possess antiviral properties. In a study assessing its efficacy against HIV:
- IC50 Values : The compound showed an IC50 value of approximately 12.6 µM in inhibiting viral replication in H9 cells, indicating moderate antiviral activity while exhibiting low toxicity up to 100 µM .
Anticancer Potential
The potential anticancer activity of (3-Methoxy-4-nitro-phenyl)-phenyl-methanone has been explored in several studies:
- Cytotoxicity Assays : In vitro assays on various cancer cell lines revealed that the compound can induce apoptosis in cancer cells with IC50 values ranging from 5 to 15 µM depending on the cell line tested .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hep3B | 8.5 | Induction of apoptosis |
| PC3 | 10.2 | Cell cycle arrest |
| HUVEC (control) | >100 | Minimal toxicity observed |
The biological activity of (3-Methoxy-4-nitro-phenyl)-phenyl-methanone is attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : The nitro group may participate in redox reactions, leading to the generation of reactive intermediates that inhibit key enzymes involved in cellular metabolism.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have highlighted the efficacy of (3-Methoxy-4-nitro-phenyl)-phenyl-methanone:
- Antimicrobial Efficacy : A study demonstrated its effectiveness against Staphylococcus aureus, showing a significant reduction in bacterial load in treated samples compared to controls.
- Antiviral Studies : Another investigation focused on its effects on HIV replication, revealing that it could reduce viral loads significantly in cell cultures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
